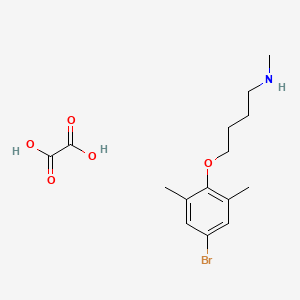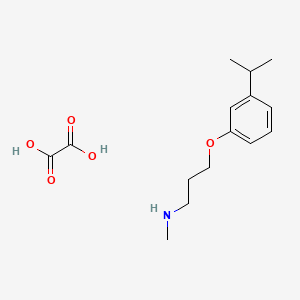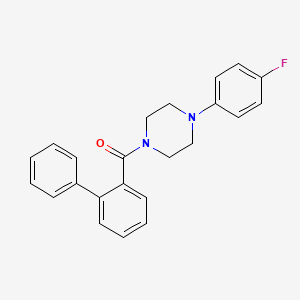![molecular formula C20H24ClNO2 B4095456 1-[2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethoxy]phenyl]propan-1-one;hydrochloride](/img/structure/B4095456.png)
1-[2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethoxy]phenyl]propan-1-one;hydrochloride
概要
説明
1-[2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethoxy]phenyl]propan-1-one;hydrochloride is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that have significant biological and pharmacological properties
準備方法
The synthesis of 1-[2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethoxy]phenyl]propan-1-one;hydrochloride involves several steps. One efficient route includes the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield. This method allows the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position .
化学反応の分析
1-[2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethoxy]phenyl]propan-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium salts, which can further undergo cyclization reactions.
Reduction: Reduction reactions can be performed to obtain different derivatives of the compound.
Common reagents used in these reactions include oxalyl chloride, iron (III) chloride, and methanol-sulfuric acid mixture . The major products formed from these reactions are N-substituted 3,4-dihydroisoquinolinone derivatives .
科学的研究の応用
1-[2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethoxy]phenyl]propan-1-one;hydrochloride has several scientific research applications:
作用機序
The mechanism of action of 1-[2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethoxy]phenyl]propan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular signaling pathways . For example, some isoquinoline derivatives act as androgen receptor antagonists, effectively suppressing the growth of prostate cancer cell lines .
類似化合物との比較
1-[2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethoxy]phenyl]propan-1-one;hydrochloride can be compared with other similar compounds, such as:
1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-(4-ethylphenyl)urea: This compound also belongs to the isoquinoline class and shares similar pharmacological properties.
6-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-(6-methylpyridin-2-yl)nicotinamide: Another isoquinoline derivative with potential therapeutic applications.
The uniqueness of this compound lies in its specific structure and the presence of the ethoxy and propanone groups, which contribute to its distinct pharmacological profile.
特性
IUPAC Name |
1-[2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethoxy]phenyl]propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2.ClH/c1-2-19(22)18-9-5-6-10-20(18)23-14-13-21-12-11-16-7-3-4-8-17(16)15-21;/h3-10H,2,11-15H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZITTXYFICSPPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1OCCN2CCC3=CC=CC=C3C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(2-bromo-4-methylphenoxy)propyl]methylamine oxalate](/img/structure/B4095377.png)
![1-[2-[2-(2-Tert-butylphenoxy)ethoxy]ethyl]benzimidazole;hydrochloride](/img/structure/B4095385.png)

![1-{2-[2-(phenylthio)ethoxy]ethyl}-1H-1,2,4-triazole](/img/structure/B4095401.png)
![[2-(2-tert-butylphenoxy)ethyl]methylamine oxalate](/img/structure/B4095405.png)
![N-[2-(4-chloro-3-ethylphenoxy)ethyl]cyclopentanamine;oxalic acid](/img/structure/B4095412.png)

![ethyl 1-[N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4095425.png)
![2-[4-(2-pyrimidinylthio)butoxy]benzonitrile](/img/structure/B4095435.png)
![N-[4-(4-chlorophenoxy)butyl]-2,3-dimethylcyclohexan-1-amine;oxalic acid](/img/structure/B4095449.png)
![5-fluoro-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4095462.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[(2-fluorophenyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B4095470.png)
![N-[3-(4-iodophenoxy)propyl]cyclopentanamine;oxalic acid](/img/structure/B4095473.png)

